![molecular formula C17H20Cl3NO3 B4142011 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4142011.png)
2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride
Overview
Description
2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride, also known as CDM-3008, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic effects.
Mechanism of Action
2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride works by inhibiting the activity of a protein called STAT3, which plays a key role in the development and progression of cancer and other diseases. By inhibiting STAT3, 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride can prevent the growth and spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride has been shown to have several biochemical and physiological effects in the body. It can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in the body. 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in vitro and in vivo. However, one limitation is that more research is needed to fully understand the mechanism of action of 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride and its potential side effects.
Future Directions
There are several future directions for research on 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride. One area of research is the development of more efficient and cost-effective synthesis methods for 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride. Another area of research is the investigation of the potential side effects of 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride and its long-term safety profile. Additionally, further research is needed to explore the potential therapeutic effects of 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride in other areas of medicine, such as neurological disorders and autoimmune diseases.
In conclusion, 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride is a chemical compound that has shown promise in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of STAT3, and it has several biochemical and physiological effects in the body. While more research is needed to fully understand the potential therapeutic effects and safety profile of 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride, it represents a promising area of research for the development of new treatments for cancer and other diseases.
Scientific Research Applications
2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride has been studied for its potential therapeutic effects in several areas of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride has anti-tumor effects in vitro and in vivo, and may be a potential treatment for various types of cancer, including breast, lung, and colon cancer. 2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO3.ClH/c1-22-16-9-12(10-20-6-7-21)8-15(19)17(16)23-11-13-4-2-3-5-14(13)18;/h2-5,8-9,20-21H,6-7,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFUMNKPRNVHHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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